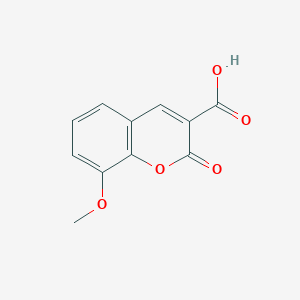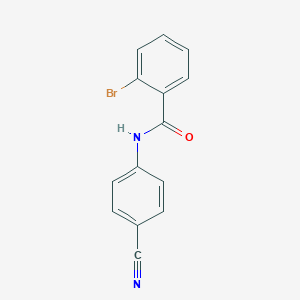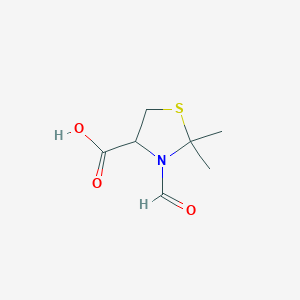
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid (FDMT) is a thiazolidine derivative that has been extensively studied due to its potential application in scientific research. It is a yellow crystalline powder that is soluble in water and has a molecular weight of 199.23 g/mol. FDMT has been shown to possess various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid is not fully understood. However, it has been suggested that its antioxidant and anti-inflammatory properties may be responsible for its protective effects on the liver and kidney. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to inhibit the expression of certain genes involved in the growth and proliferation of cancer cells, suggesting that it may have anti-tumor properties.
Biochemische Und Physiologische Effekte
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to possess various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high yield. It is also soluble in water, making it easy to work with in aqueous solutions. However, there are also some limitations to the use of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid in laboratory experiments. For example, it has a relatively short half-life, which may limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid. One area of research could be to further explore its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another area of research could be to investigate its potential use in the treatment of liver and kidney diseases. Additionally, further research could be conducted to better understand its mechanism of action and potential use in the treatment of cancer.
Synthesemethoden
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid can be synthesized using a variety of methods, including the reaction of 2,2-dimethylthiazolidine with chloroacetic acid, followed by oxidation with potassium permanganate. Another method involves the reaction of 2,2-dimethylthiazolidine with ethyl chloroformate, followed by hydrolysis with sodium hydroxide. The yield of 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid using these methods varies from 50-80%.
Wissenschaftliche Forschungsanwendungen
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has been extensively studied for its potential application in scientific research. It has been shown to possess various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor properties. 3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid has also been shown to have a protective effect on the liver and kidney, making it a promising candidate for use in the treatment of liver and kidney diseases.
Eigenschaften
CAS-Nummer |
55234-18-9 |
|---|---|
Produktname |
3-Formyl-2,2-dimethylthiazolidine-4-carboxylic acid |
Molekularformel |
C7H11NO3S |
Molekulargewicht |
189.23 g/mol |
IUPAC-Name |
3-formyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C7H11NO3S/c1-7(2)8(4-9)5(3-12-7)6(10)11/h4-5H,3H2,1-2H3,(H,10,11) |
InChI-Schlüssel |
LPVHVQFTYXQKAP-UHFFFAOYSA-N |
SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
Kanonische SMILES |
CC1(N(C(CS1)C(=O)O)C=O)C |
Andere CAS-Nummern |
55234-18-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4-methoxynaphthalen-1-yl)methyl]cycloheptanamine](/img/structure/B187434.png)
![(2-Methoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B187435.png)
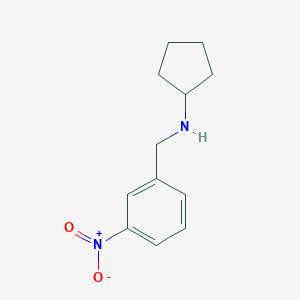
![2-(3-chlorophenyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]ethanamine](/img/structure/B187438.png)
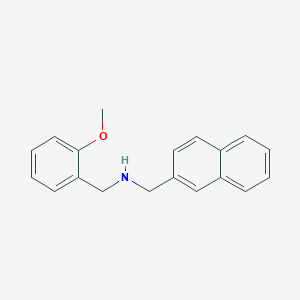
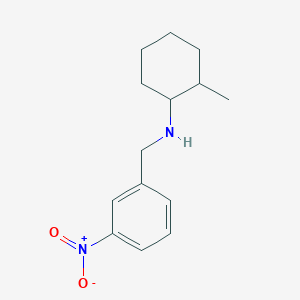
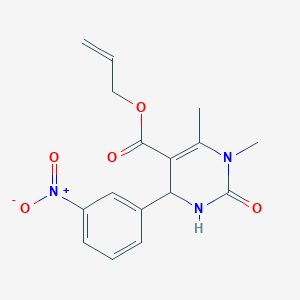
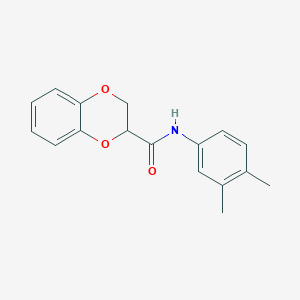
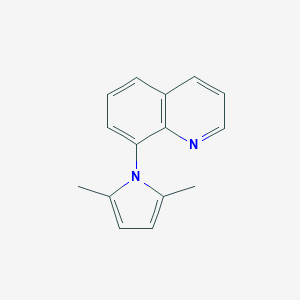
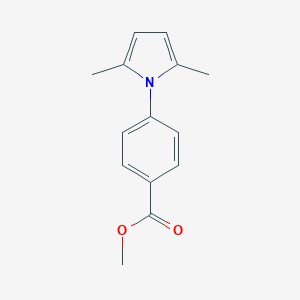
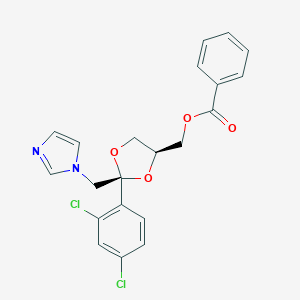
![Diethyl 5-[(3,4-dimethoxybenzoyl)amino]-3-methyl-thiophene-2,4-dicarboxylate](/img/structure/B187454.png)
